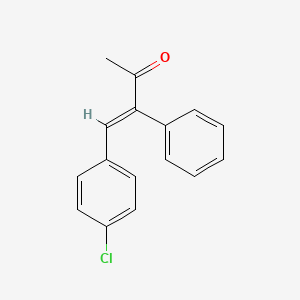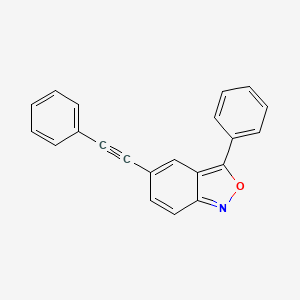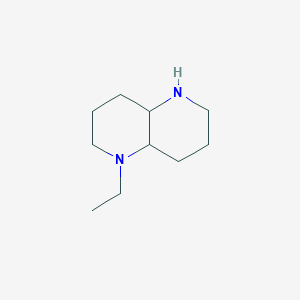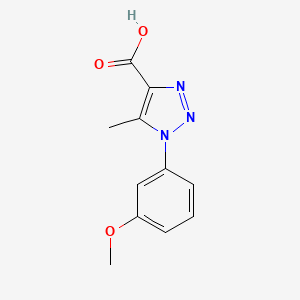
N-(2-chlorophenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide, also known as ML277, is a small molecule compound that has been studied for its potential use as a therapeutic agent. ML277 has been shown to have a unique mechanism of action, making it a promising candidate for further research.
科学的研究の応用
Molecular Interactions and Conformational Analysis
Molecular Interaction with CB1 Cannabinoid Receptor : The compound shows potent and selective antagonism for the CB1 cannabinoid receptor. Conformational analysis reveals various conformations that contribute to its binding interaction with the receptor, suggesting its potential in developing pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Synthesis and Binding Affinity Studies : Methoxy and fluorine analogs of the compound have been synthesized, showing affinities comparable to CB1 reference antagonists. This is significant for developing tracers for medical imaging, particularly for positron emission tomography (PET) ligands (Tobiishi et al., 2007).
Radiopharmaceutical Development
Synthesis for PET Radiotracer Studies : The compound's variant, [18F] NIDA-42033, demonstrates the feasibility of nucleophilic displacement for the synthesis of radiolabeled compounds, which is crucial for studying CB1 cannabinoid receptors in the brain using PET imaging (Katoch-Rouse & Horti, 2003).
Synthesis of Novel Analogs for Pharmacological Studies : The synthesis of novel benzodifuranyl, triazines, and oxadiazepines derivatives from compounds like the subject compound has been explored. These compounds show promising activities as cyclooxygenase inhibitors with potential analgesic and anti-inflammatory applications (Abu‐Hashem et al., 2020).
Development of Gamma-Enriching SPECT Ligands : The structural modification of the compound to include iodinated groups offers potential as a gamma-enriching single photon emission computed tomography (SPECT) ligand. This is beneficial for characterizing brain CB1 receptor binding in vivo (Lan et al., 1999).
Cytotoxic Activity and Molecular Docking
Cytotoxic Activity and Crystal Structure Studies : A synthesized compound exhibited notable cytotoxic activities against various cancer cell lines. Theoretical calculations and molecular modeling analysis revealed strong interaction with DNA methyltransferase 1, highlighting its potential in cancer research (El Gaafary et al., 2021).
Binding Studies in Mouse Brain : In vivo binding studies in the mouse brain demonstrated the compound's analogs' interaction with cannabinoid receptors, providing insights into cannabinoid receptor antagonism and potential applications in neurological studies (Gatley et al., 1996).
Synthesis for PET Imaging : The synthesis of variants like [O-methyl-11C]-1 for PET imaging of CB1 receptors offers valuable insights for neuroscience research, especially in studying receptor distribution and function in the human brain (Kumar et al., 2004).
Additional Relevant Studies
Dopamine Receptor Ligand Studies : Structure-affinity relationship studies on related compounds as dopamine receptor ligands reveal potential applications in neuropharmacology, particularly in understanding dopamine-mediated pathways (Leopoldo et al., 2002).
Analgesic Activity Modification Studies : Chemical modification studies of related compounds for analgesic activity provide insights into the development of new therapeutic agents for treating chronic pain (Nie et al., 2020).
特性
IUPAC Name |
N-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2S/c1-25-16-6-8-17(9-7-16)26-14-15-10-12-23(13-11-15)20(24)22-19-5-3-2-4-18(19)21/h2-9,15H,10-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHNEBGMOVSNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2723686.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]oxane-4-carboxamide](/img/structure/B2723688.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2723689.png)

![(Z)-3-(4-fluoro-2-methylanilino)-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-buten-1-one](/img/structure/B2723692.png)
![(2Z)-4-oxo-4-[2-(phenylcarbonyl)hydrazinyl]but-2-enoic acid](/img/structure/B2723693.png)


![1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-(pyrrolidin-1-yl)ethanone](/img/structure/B2723701.png)


![2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2723705.png)
